SPR39

SARS-CoV-2 Mpro inhibition Ki determination Protease inhibitor SAR

SARS-CoV-2 Mpro SAR studies demand compounds that balance target potency with minimal cytotoxicity and controlled off-target profiles. SPR39 addresses this directly: a peptidomimetic vinyl methyl ketone with cyclopropylalanine at P2 and a Cbz N-terminal cap. Mpro Ki = 0.252 µM; CC50 = 100 µM in Huh-7-ACE2 cells (SI ≈ 67)-an ~8.4-fold wider window than SPR41. Markedly reduced hCatS activity vs. SPR38 (Ki = 1 nM) eliminates confounding off-target effects. EC50 = 1.5 µM in SARS-CoV-2-infected Huh-7-ACE2 cells. Ideal for cellular antiviral assays, cathepsin selectivity profiling, and Mpro/hCatL dual-inhibition mechanistic studies. Custom synthesis; global shipping.

Molecular Formula C24H31N3O5
Molecular Weight 441.5 g/mol
Cat. No. B12404669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPR39
Molecular FormulaC24H31N3O5
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2CC2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C24H31N3O5/c1-16(28)7-10-20(14-19-11-12-25-22(19)29)26-23(30)21(13-17-8-9-17)27-24(31)32-15-18-5-3-2-4-6-18/h2-7,10,17,19-21H,8-9,11-15H2,1H3,(H,25,29)(H,26,30)(H,27,31)/b10-7+/t19-,20+,21-/m0/s1
InChIKeyRMKKWIQMBAQCJI-DGNNDOOHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SPR39: SARS-CoV-2 Mpro Inhibitor & Cathepsin L Profile


SPR39 is a peptidomimetic Michael acceptor bearing a vinyl methyl ketone electrophilic warhead, developed through structure-based optimization for inhibition of SARS-CoV-2 main protease (Mpro, also known as 3CLpro) [1]. The compound belongs to a focused series (SPR38, SPR39, SPR41) that incorporates a γ-lactam moiety at the P1 position and aliphatic amino acids at the P2 position, with SPR39 specifically featuring a cyclopropylalanine residue at P2 and a Cbz (benzyloxycarbonyl) N-terminal capping group [2]. SPR39 exhibits inhibitory activity against SARS-CoV-2 Mpro (Ki = 0.252 µM), human cathepsin L (hCatL, Ki = 3.38 µM), and human cathepsin B (hCatB, Ki = 7.88 µM), and demonstrates antiviral efficacy in SARS-CoV-2-infected cell culture [1].

SPR39: P2 Residue Specificity vs. SPR38/SPR41


Generic substitution within the SPR series is scientifically unsound because the three analogs (SPR38, SPR39, SPR41) differ systematically at the P2 amino acid residue, which directly modulates both target affinity and off-target selectivity profiles [1]. SPR38 contains a norleucine (n-butyl) side chain, SPR39 incorporates a cyclopropylalanine, and SPR41 bears a cyclohexylalanine [1]. These structural differences produce quantifiably divergent Ki values against Mpro, hCatL, and hCatB, as well as distinct cytotoxicity profiles (CC50) in Huh-7-ACE2 cells [2]. Consequently, an experiment requiring a specific Mpro-to-hCatL selectivity ratio or a defined therapeutic window cannot interchangeably use these compounds without altering the pharmacological parameters under investigation.

SPR39: Quantitative Comparative Evidence


Mpro Affinity vs. SPR38 and GC376

SPR39 inhibits SARS-CoV-2 Mpro with a Ki of 0.252 µM, representing comparable potency to SPR38 (Ki = 0.260 µM) [1]. Both compounds exhibit sub-micromolar Mpro affinity, though significantly weaker than the nanomolar potency observed for the reversible covalent inhibitor GC376 (Ki in the nanomolar range) [2]. This positions SPR39 as a tool compound for studying structure-activity relationships (SAR) at the P2 position without requiring the higher potency of clinical-stage Mpro inhibitors.

SARS-CoV-2 Mpro inhibition Ki determination Protease inhibitor SAR

hCatL Inhibition vs. SPR41 and SPR38

SPR39 inhibits human cathepsin L (hCatL) with a Ki of 3.38 µM, which is substantially weaker than SPR41 (Ki = 0.252 µM) but more potent than SPR38 (Ki = 1.92 µM) [1]. The 13.4-fold difference in hCatL potency between SPR39 and SPR41 demonstrates that the P2 cyclopropylalanine residue (SPR39) confers significantly reduced hCatL engagement compared to the cyclohexylalanine-containing SPR41. This differential hCatL activity may translate to distinct effects on viral entry pathways, as hCatL facilitates endosomal processing of the SARS-CoV-2 spike protein [2].

Cathepsin L inhibition Viral entry blockade Host protease targeting

Antiviral Activity in Huh-7-ACE2 Cells

SPR39 exhibits an EC50 of 1.5 µM against SARS-CoV-2 replication in Huh-7-ACE2 cells, with a CC50 (cytotoxic concentration reducing cell viability by 50%) of 100 µM in uninfected Huh-7-ACE2 cells, yielding a selectivity index (SI = CC50/EC50) of approximately 67 [1]. In contrast, the more potent Mpro/hCatL dual inhibitor SPR41 shows an EC50 of 1.8 µM with a CC50 of only 14.5 µM, producing an SI of approximately 8 [2]. Additionally, SPR38 was reported to be unstable and toxic in cell culture and failed to produce a reliable EC50 value [3]. The ~8.4-fold higher SI for SPR39 compared to SPR41 indicates a wider in vitro therapeutic window.

Antiviral efficacy Cellular infection model Selectivity index

Cathepsin S Activity: Reduced vs. SPR38

In a subsequent selectivity assessment, SPR39 was evaluated against human cathepsin S (hCatS). While SPR38 demonstrated potent hCatS inhibition (Ki = 0.001 µM, i.e., 1 nM), SPR39 exhibited significantly reduced affinity for hCatS (exact Ki not reported as potent, characterized as less active) [1]. This differential hCatS engagement, attributed to P2 residue variation, indicates that SPR39 presents a distinct off-target interaction profile compared to its series analog SPR38.

Cathepsin S inhibition Off-target profiling Selectivity assessment

hCatB Inhibition: Intermediate Potency in SPR Series

SPR39 inhibits human cathepsin B (hCatB) with a Ki of 7.88 µM, representing intermediate potency within the SPR series: SPR41 is the weakest hCatB inhibitor (Ki = 14.4 µM), while SPR38 shows a Ki of 11.1 µM [1]. The rank order of hCatB potency (SPR39 > SPR38 > SPR41) does not correlate with Mpro potency (SPR41 > SPR39 ≈ SPR38), confirming that P2 residue identity independently modulates hCatB engagement. The hCatB Ki for SPR39 is approximately 31-fold weaker than its Mpro Ki (0.252 µM), indicating significant target selectivity favoring Mpro.

Cathepsin B inhibition Selectivity profiling Protease panel screening

SPR39: Optimal Application Scenarios


Cellular Antiviral Screening: Wide Therapeutic Window

SPR39 is the optimal choice among the SPR series for cellular antiviral assays where cytotoxicity must be minimized. With a CC50 of 100 µM and EC50 of 1.5 µM (SI ≈ 67) in Huh-7-ACE2 cells, SPR39 provides an approximately 8.4-fold wider selectivity window than SPR41 (CC50 = 14.5 µM, EC50 = 1.8 µM, SI ≈ 8) [1]. This reduced cytotoxicity enables more reliable EC50 determination and extends the usable concentration range for dose-response studies without confounding viability effects. Additionally, SPR38 is unsuitable for this application due to reported instability and toxicity in cell culture [1].

Mpro SAR: P2 Cyclopropylalanine Substitution

SPR39 serves as a dedicated tool compound for structure-activity relationship (SAR) studies examining the effect of a cyclopropylalanine residue at the P2 position. With an Mpro Ki of 0.252 µM—comparable to SPR38 (0.260 µM) but distinct from SPR41 (0.184 µM)—SPR39 enables direct comparison of how cyclopropyl versus n-butyl (SPR38) versus cyclohexyl (SPR41) P2 side chains modulate target engagement, off-target cathepsin inhibition profiles, and cellular antiviral efficacy [1]. Researchers can use SPR39 to isolate the contribution of the cyclopropylalanine moiety to overall pharmacological behavior.

Minimized Cathepsin S Off-Target Engagement

SPR39 is the preferred selection among the SPR series when experimental design requires avoidance of potent human cathepsin S (hCatS) inhibition. SPR38 exhibits nanomolar hCatS affinity (Ki = 1 nM), whereas SPR39 demonstrates markedly reduced hCatS activity [1]. This differentiation is critical for studies where hCatS-mediated effects would confound interpretation of antiviral mechanisms or where the goal is to characterize Mpro inhibition without significant hCatS pathway interference. SPR39's reduced hCatS engagement also makes it suitable as a selectivity control compound when validating hCatS-targeted assays with SPR38.

Dual Mpro/hCatL Testing: Moderate hCatL Activity

SPR39 is appropriate for studies investigating the therapeutic hypothesis of combined Mpro and hCatL inhibition, but where high hCatL potency is not required or may be undesirable. With an hCatL Ki of 3.38 µM, SPR39 provides 13.4-fold weaker hCatL inhibition than SPR41 (Ki = 0.252 µM) while retaining comparable Mpro affinity (0.252 µM vs. 0.184 µM) [1]. This profile allows researchers to evaluate whether moderate hCatL blockade—sufficient to partially attenuate endosomal viral entry—contributes synergistically to antiviral efficacy when combined with sub-micromolar Mpro inhibition, without the confounding factor of the potent hCatL engagement seen with SPR41.

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